3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride
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Overview
Description
3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride is a complex organic compound that features a unique combination of functional groups, including indole, pyrrole, thiazolidine, and morpholine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride involves multiple steps, each requiring specific reagents and conditions. One common approach involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Pyrrole Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic conditions.
Morpholine Introduction: The morpholine group can be introduced through a Mannich reaction, where formaldehyde and morpholine react with a suitable substrate.
Final Coupling and Hydrochloride Formation: The final coupling of the synthesized intermediates is achieved through a condensation reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Oxidized indole and pyrrole derivatives
Reduction Products: Reduced carbonyl compounds
Substitution Products: Substituted morpholine and thiazolidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its structural features allow it to bind to proteins, nucleic acids, and other biological targets, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer, antiviral, and anti-inflammatory agent.
Industry
In the pharmaceutical industry, the compound is explored for its potential as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new medications.
Mechanism of Action
The mechanism of action of 3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrolidine and pyrroloquinoline quinone also contain the pyrrole ring and have diverse biological functions.
Thiazolidine Derivatives: Thiazolidinediones, used as antidiabetic agents, share the thiazolidine ring structure.
Morpholine Derivatives: Compounds like morphine and linezolid contain the morpholine ring and are used in various therapeutic applications.
Uniqueness
What sets 3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride apart is its unique combination of these functional groups in a single molecule. This structural complexity allows it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects and enhanced therapeutic efficacy.
Properties
IUPAC Name |
3-[[3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S.ClH/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25;/h1-2,7-10,23H,3-6,11-13H2,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAJUOIYZSJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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